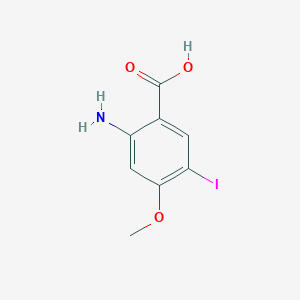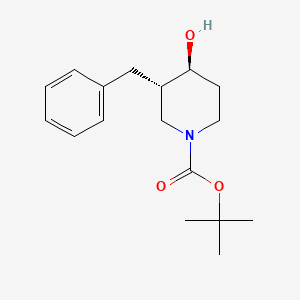![molecular formula C20H26N2O6 B1383173 1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid CAS No. 1445951-82-5](/img/structure/B1383173.png)
1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid
Übersicht
Beschreibung
The compound “1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains carboxylic acid, benzyloxy, and tert-butoxycarbonyl (Boc) groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carboxylic acid group, and the benzyloxy and Boc groups attached to the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and reagents used. The carboxylic acid group could undergo reactions like esterification or amide bond formation. The Boc group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Carboxylic Acids
- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers .
- Summary of Application : Carboxylic acids are used in various areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized. They present a chemical structure highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Siderophores
- Scientific Field : Medicine, Agriculture, and Environmental Sciences .
- Summary of Application : Siderophores are a class of small molecules known for their high iron binding capacity. They have applications in medicine, agriculture, and environmental sciences .
- Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways. They play a role in regulating bioavailable iron levels .
- Results or Outcomes : The applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
Zukünftige Richtungen
The future directions for research on this compound would depend on its current applications. If it’s a novel compound, initial studies might focus on its synthesis and characterization. If it’s an intermediate in synthesis, research might focus on improving the synthesis process or finding new applications .
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-3,3a,4,6-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-6a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-11-15-9-10-22(20(15,13-21)16(23)24)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGRQZYEYYATFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCN(C2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)


![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)